(+/-)-Potassium citramalate monohydrate
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Overview
Description
(+/-)-Potassium citramalate monohydrate is a chemical compound that serves as a five-carbon precursor for the chemical synthesis of methacrylic acid . This compound is synthesized through the condensation of pyruvate and acetyl-CoA via the enzyme citramalate synthase . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of citramalic acid, which is a precursor to (+/-)-Potassium citramalate monohydrate, can be achieved using metabolically engineered Escherichia coli strains expressing a modified citramalate synthase gene from Methanococcus jannaschii . The key enzyme, citramalate synthase, uses pyruvate and acetyl-CoA as substrates . The process involves controlled batch experiments to optimize the production yield.
Industrial Production Methods
Industrial production of citramalic acid involves the use of fed-batch processes with engineered E. coli strains. These strains are modified to reduce the formation of by-products such as acetate, thereby increasing the yield of citramalate . The production process can generate over 60 g/L citramalate with a yield of 0.53 g citramalate per g glucose in 132 hours .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Potassium citramalate monohydrate undergoes various chemical reactions, including:
Condensation Reactions: Formation of citramalate from pyruvate and acetyl-CoA.
Oxidation and Reduction: Potential reactions involving the oxidation of citramalate to other derivatives.
Common Reagents and Conditions
Citramalate Synthase: The enzyme responsible for the condensation reaction.
Acetyl-CoA and Pyruvate: Substrates used in the synthesis of citramalate.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (+/-)-Potassium citramalate monohydrate is used as a precursor for the synthesis of methacrylic acid, which is a key component in the production of various polymers .
Biology
In biological research, citramalate pathways have been studied in microorganisms and plants for their role in isoleucine biosynthesis . The compound is also involved in the formation of important odor-active esters in fruits .
Medicine
Industry
In the industrial sector, citramalate is used in the production of methacrylic acid, which is a commodity chemical with a significant global market . It is used in the manufacture of transparent thermoplastics for construction, furniture, and display technologies .
Mechanism of Action
The mechanism of action of (+/-)-Potassium citramalate monohydrate involves the enzyme citramalate synthase, which catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate . This pathway contributes to the biosynthesis of isoleucine and other important compounds in microorganisms and plants .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: Another tricarboxylic acid used in various industrial and pharmaceutical applications.
Isocitric Acid: Similar in structure and function, involved in the citric acid cycle.
Uniqueness
(+/-)-Potassium citramalate monohydrate is unique due to its specific role as a precursor for methacrylic acid synthesis and its involvement in the biosynthesis of isoleucine and odor-active esters . Unlike citric acid, which is widely used as a flavoring and preservative agent, citramalate has specialized applications in polymer synthesis and metabolic pathways .
Properties
Molecular Formula |
C5H8K2O6 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate;hydrate |
InChI |
InChI=1S/C5H8O5.2K.H2O/c1-5(10,4(8)9)2-3(6)7;;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 |
InChI Key |
QYWXEUYISHLCOP-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+] |
Origin of Product |
United States |
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